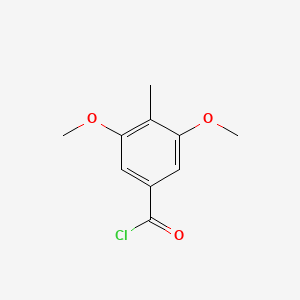
3,5-Dimethoxy-4-methylbenzoyl chloride
Übersicht
Beschreibung
The compound of interest, 3,5-Dimethoxy-4-methylbenzoyl chloride, is a chemical derivative of benzoyl chloride with methoxy and methyl substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the chemistry of 3,5-Dimethoxy-4-methylbenzoyl chloride.
Synthesis Analysis
The synthesis of related compounds involves various reactions including alkylation, annulation, and solvolysis. For instance, the alkylation and annulation reactions of methyl 3,5-dimethoxybenzoate with chloral hydrate led to the synthesis of 3,5-dimethoxyphthalic anhydride with a total yield of 78% . Additionally, the photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups, including chloride, has been examined, suggesting potential synthetic pathways that could be relevant for the synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride .
Molecular Structure Analysis
Crystal and molecular-electronic structure investigations of related compounds have been performed, providing insights into the molecular arrangement and electronic properties. For example, the crystal structure of 3,4-dimethoxybenzoic acid has been determined by single-crystal X-ray diffraction, which could be indicative of the structural characteristics of 3,5-Dimethoxy-4-methylbenzoyl chloride . Moreover, the molecular structure of strongly fluorescent oxazole derivatives synthesized from 3,4-dimethoxybenzoyl chloride has been obtained, which could inform the molecular structure analysis of the compound .
Chemical Reactions Analysis
The reactivity of related compounds has been studied, including solvolysis in alcohol solvents and substitution reactions in aqueous solution. The solvolysis of 3,5-dimethoxybenzyl derivatives in alcohol solvents suggests SN1 reactivity with an early transition state . Kinetic investigations of substitution reactions of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride correlate well with their stereo-chemical characteristics . These findings could be extrapolated to predict the reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including IR, 1HNMR, and MS . Additionally, the formation of by-products in reactions involving 3,4-dimethoxybenzyl chloride has been reported, which could provide insights into the stability and reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride . The crystal structure analysis and DFT study of a compound synthesized from 6-formyl-2,3-dimethoxy benzoic acid also contribute to the understanding of the physical properties and electronic structure of similar compounds .
Wissenschaftliche Forschungsanwendungen
Photochemistry of 3,5-Dimethoxybenzyl Derivatives :
- Research by DeCosta et al. (2000) explored the photochemistry of 3,5-dimethoxybenzyl compounds, including those with chloride groups. They found that these compounds undergo solvolysis in alcohol solvents, suggesting SN1 reactivity with an early transition state. This indicates potential applications in photochemical reactions and organic synthesis (DeCosta, Howell, Pincock, & Rifai, 2000).
Synthesis of Specifically Labeled Reserpines :
- Roth et al. (1982) developed methods for preparing specifically labeled reserpines, using derivatives like 4-methoxy-3,5-dimethoxybenzoic acid. This synthesis pathway has implications for pharmaceutical research and the study of drug mechanisms (Roth, Fischer, Pachta, & Althaus, 1982).
Synthesis of 3,5-Dimethoxyphthalic Anhydride :
- Liu Zuliang (2007) synthesized 3,5-dimethoxyphthalic anhydride, which has applications in the synthesis of substituted anthraquinones, hypericin, and its derivatives. This demonstrates the compound's role in the synthesis of complex organic molecules (Liu Zuliang, 2007).
Pyrazoline Derivatives Synthesis :
- Şenol et al. (2020) synthesized new pyrazoline derivatives, starting from compounds like 3,5-dimethoxy-4-methylbenzoyl chloride. This research highlights the compound's utility in synthesizing novel organic structures with potential applications in material science and pharmaceuticals (Şenol, Bayrak, Menzek, Onganer, & Yaka, 2020).
Eigenschaften
IUPAC Name |
3,5-dimethoxy-4-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDXNMVZFRKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627006 | |
| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-methylbenzoyl chloride | |
CAS RN |
34523-76-7 | |
| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)


![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)





